8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid
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Overview
Description
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO3 and a molecular weight of 221.18 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid typically involves the following steps:
Cyclization Reactions: The quinoline ring system can be synthesized through cyclization reactions involving appropriate precursors.
Fluorination: Introduction of the fluorine atom is achieved through direct fluorination or nucleophilic substitution reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions: Reagents such as organometallic compounds, oxidizing agents, and reducing agents are frequently used.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives.
Scientific Research Applications
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid involves:
Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.
Pathways Involved: It interferes with metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid can be compared with other similar compounds:
Fluoroquinolones: These compounds share the quinoline core structure and exhibit similar biological activities.
Unique Features: The presence of the fluorine atom and the specific substitution pattern make this compound unique.
Similar Compounds: Other similar compounds include 6-fluoro-4-hydroxy-2-quinolones and various substituted quinolines.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
CAS No. |
1065094-00-9 |
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Molecular Formula |
C11H8FNO3 |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
8-fluoro-5-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-3-7(12)9-8(5)10(14)6(4-13-9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
XQHNMRCTIJXQPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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